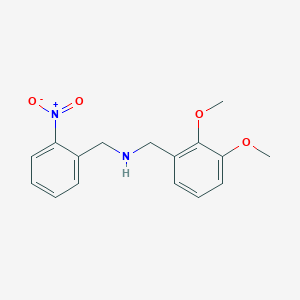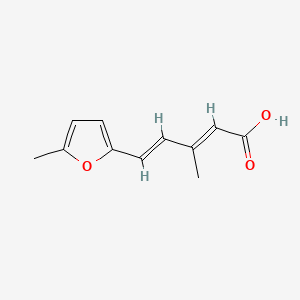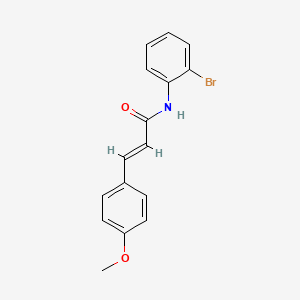![molecular formula C21H16N2O3 B5795573 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide, also known as BMB, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been found to possess various biological activities that make it a promising candidate for the treatment of several diseases.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which are implicated in the development of various diseases.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to possess various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). It has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield and purity. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to exhibit significant biological activities at low concentrations, which makes it a cost-effective compound for research. However, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to work with in aqueous solutions. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide also has poor stability in acidic and basic conditions, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide. One area of research is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide derivatives with improved solubility and stability. Another area of research is the investigation of the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to elucidate the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been found to possess various biological activities that make it a promising candidate for the treatment of several diseases. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities, and has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide and its potential use in the treatment of various diseases.
Synthesemethoden
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide can be synthesized using a simple and efficient method that involves the condensation of 2-methoxybenzoic acid with 2-aminobenzamide and 2-amino-5-nitrobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide as a white solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-18-8-4-2-6-16(18)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-5-9-19(17)26-21/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBANVDKNMTWWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)



![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)
